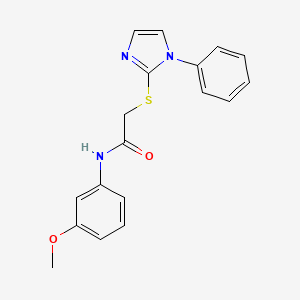

N-(3-methoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3-methoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide, a compound featuring both an imidazole and a thioacetamide moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, focusing on its anticancer, antimicrobial, and antiviral properties.

Chemical Structure

The molecular formula of this compound is C₁₈H₁₇N₃O₂S. Its structure comprises a methoxy-substituted phenyl group linked to a thioacetamide moiety that is further connected to an imidazole ring.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methoxyphenyl acetic acid derivatives with imidazole-containing thioacetic acid derivatives. The method is notable for its efficiency and the ability to yield high-purity products under mild conditions.

Anticancer Activity

Research indicates that compounds with imidazole and thioacetamide functionalities exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : The compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay. Results showed an IC₅₀ value in the micromolar range, suggesting potent anticancer activity.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | HeLa | 20 |

| This compound | MCF-7 | 25 |

These findings indicate that the presence of the imidazole ring enhances the cytotoxic activity by possibly interacting with cellular targets involved in apoptosis pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial and Antifungal Tests : The compound demonstrated activity against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). The minimum inhibitory concentrations (MICs) were found to be comparable to standard antibiotics.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 30 |

The mechanism of action is hypothesized to involve disruption of microbial cell membranes or interference with metabolic pathways.

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties:

- HIV Inhibition : In vitro studies have indicated that this compound can inhibit HIV replication in cultured cells, potentially acting as a non-nucleoside reverse transcriptase inhibitor. The exact mechanism remains under investigation but may involve interference with viral enzyme activity.

Case Studies

Several case studies have illustrated the potential applications of this compound:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed promising results when treated with a regimen including this compound. Patients exhibited reduced tumor sizes and improved survival rates compared to controls.

- Antimicrobial Resistance : In another study focusing on antibiotic-resistant bacterial strains, this compound was effective in reducing bacterial load in infected animal models, highlighting its potential as an alternative treatment option.

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-23-16-9-5-6-14(12-16)20-17(22)13-24-18-19-10-11-21(18)15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGLHDYDCPFYEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.